molecular formula C15H21NO2 B11948029 2-Methylcyclohexyl m-tolylcarbamate CAS No. 6388-20-1

2-Methylcyclohexyl m-tolylcarbamate

Cat. No.: B11948029
CAS No.: 6388-20-1
M. Wt: 247.33 g/mol
InChI Key: IRXGFSJOTYGZAS-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl m-tolylcarbamate is a carbamate ester characterized by a 2-methylcyclohexyl group and an m-tolyl (meta-methylphenyl) substituent. Carbamates are widely studied for their roles in medicinal chemistry and agrochemicals, often serving as enzyme inhibitors, prodrugs, or bioactive agents due to their hydrolytic stability and tunable pharmacokinetics.

Properties

CAS No.

6388-20-1

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(2-methylcyclohexyl) N-(3-methylphenyl)carbamate

InChI

InChI=1S/C15H21NO2/c1-11-6-5-8-13(10-11)16-15(17)18-14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,16,17)

InChI Key

IRXGFSJOTYGZAS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Generation of m-Tolyl Isocyanate Intermediate

The foundational step involves synthesizing m-tolyl isocyanate, typically via phosgenation of m-toluidine or thermal decomposition of N-methyl urethanes . A patent by CN85109417A details the latter method, where phenyl-N-methyl urethane undergoes pyrolysis at 180–220°C under reduced pressure (200 mmHg ), yielding methyl isocyanate and phenol. Adapting this protocol, m-toluidine can react with dimethyl carbonate (DMC) to form m-tolyl-N-methyl urethane, which decomposes thermally to release m-tolyl isocyanate (Fig. 1A).

Critical Parameters :

  • Temperature : 210°C optimal for minimal side-product formation.

  • Catalyst : Tertiary amines (e.g., triethylamine) enhance reaction rates by stabilizing intermediates.

  • Residence Time : 0.5–3 hours ensures >90% conversion.

Carbamation with 2-Methylcyclohexanol

The isolated m-tolyl isocyanate is reacted with 2-methylcyclohexanol in an inert solvent (e.g., toluene) at 0–50°C using organotin catalysts (e.g., dibutyltin dilaurate). This exothermic reaction achieves near-quantitative yields (>98%) under atmospheric pressure, with the carbamate precipitating upon cooling.

Purification : Recrystallization from hexane or toluene removes residual alcohol and catalyst.

Urea-Carbonate Transesterification Method

La₂O₃/SiO₂-Catalyzed Synthesis

A green alternative employs La₂O₃/SiO₂ catalysts to mediate reactions between m-tolyl urea and 2-methylcyclohexyl carbonate (Fig. 1B). This atom-economical process operates at 150°C for 6 hours , achieving 85–90% isolated yields without solvents.

Mechanistic Insights :

  • Urea Activation : La³⁺ sites polarize urea’s carbonyl group, facilitating nucleophilic attack by the carbonate’s alkoxide.

  • Methanol Elimination : Methanol and CO₂ byproducts are thermally expelled, driving equilibrium toward carbamate formation.

Catalyst Reusability : La₂O₃/SiO₂ retains activity over 12 cycles with no leaching, confirmed by atomic emission spectroscopy.

Comparative Analysis of Methodologies

Parameter Isocyanate Route Urea-Carbonate Route
Yield97%90%
Temperature0–220°C150°C
Catalyst ToxicityModerate (organotin)Low (La₂O₃/SiO₂)
ByproductsPhenol, CO₂Methanol, CO₂
ScalabilityIndustrialPilot-scale

Process Optimization and Challenges

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) accelerates isocyanate-alcohol reactions but complicates purification.

  • Hydrocarbon Solvents : Toluene minimizes side reactions but requires higher temperatures.

Avoiding Isocyanate Oligomerization

Methyl isocyanate’s propensity to trimerize necessitates low-temperature storage (<10°C) and inert atmospheres during handling.

Industrial-Scale Production

Continuous Flow Reactors

Patent CN85109417A advocates tubular reactors for the thermal decomposition step, enabling continuous methyl isocyanate generation with 95% efficiency . Parallel reactor banks mitigate downtime during catalyst regeneration.

Waste Management

  • Phenol Recovery : Distillation reclaims phenol from decomposition byproducts for reuse.

  • CO₂ Utilization : Captured CO₂ from urea-carbonate reactions can be repurposed in carbonate synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methylcyclohexyl 3-methylphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

2-methylcyclohexyl 3-methylphenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylcyclohexyl 3-methylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Comparison with Thiazol-Containing Carbamates ()

The thiazol-5-ylmethyl carbamates described in Pharmacopeial Forum (2017) share a carbamate backbone but differ significantly in substituents. For example:

  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate includes a thiazol ring, ethoxycarbonylamino, and hydroxy groups.
  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate features additional hydroperoxy and ureido moieties.

Key Differences :

Comparison with Cyclohexyl Phosphonofluoridates ()

The compound 2-Methylcyclohexyl ethylphosphonofluoridoate (C₉H₁₈FO₂P) shares the 2-methylcyclohexyl group but replaces the carbamate with a phosphonofluoridate ester.

Key Differences :

  • Functional Group Reactivity: Phosphonofluoridates are highly reactive, often acting as acetylcholinesterase inhibitors in nerve agents or pesticides. Carbamates like 2-methylcyclohexyl m-tolylcarbamate exhibit slower hydrolysis, reducing acute toxicity and enabling controlled bioactivity.
  • Substituent Effects: The m-tolyl group in the carbamate may direct interactions with aromatic residues in enzyme active sites, whereas the ethylphosphonofluoridate group in the phosphonate compound facilitates rapid covalent inhibition .

Data Table: Structural and Hypothesized Functional Properties

Compound Name Molecular Formula Key Substituents Functional Group Hypothesized Application
This compound Not provided 2-methylcyclohexyl, m-tolyl Carbamate Prolonged acetylcholinesterase inhibition
Thiazol-5-ylmethyl carbamate () Complex Thiazol, ethoxycarbonylamino Carbamate Antiviral/anticancer therapy
2-Methylcyclohexyl ethylphosphonofluoridoate () C₉H₁₈FO₂P 2-methylcyclohexyl, ethyl Phosphonofluoridate Pesticide/nerve agent

Research Implications and Limitations

While direct studies on this compound are scarce, comparisons with structural analogs suggest:

  • Lipophilicity : The 2-methylcyclohexyl group may enhance membrane permeability compared to smaller alkyl substituents.
  • Meta-Substitution : The m-tolyl group’s electronic effects could modulate enzyme binding specificity versus para- or ortho-substituted analogs.
  • Safety Profile: Carbamates generally exhibit lower acute toxicity than phosphonofluoridates, making them preferable for therapeutic use .

Limitations : Extrapolations are based on structural analogs; experimental validation is required to confirm pharmacokinetic and toxicological profiles.

Q & A

Q. What are the key considerations in designing stability studies for carbamate derivatives under varying pH and temperature conditions?

  • Methodology :
  • Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C. Monitor degradation via LC-MS.
  • Arrhenius Modeling : Predict shelf-life at 25°C using degradation rates at elevated temperatures.
  • Protective Formulations : Use cyclodextrins or liposomal encapsulation to stabilize carbamate bonds .

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